N-[(2-chlorophenyl)methyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Description
N-[(2-Chlorophenyl)methyl]-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is a synthetic amide derivative featuring a 2-chlorophenylmethyl group attached to a propanamide linker, which is further connected to a 1,1,3-trioxo-2,3-dihydrobenzothiazole moiety.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c18-14-7-3-1-5-12(14)11-19-16(21)9-10-20-17(22)13-6-2-4-8-15(13)25(20,23)24/h1-8H,9-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDCNKJGNQATLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzylamine with a benzothiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring system can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds share the propanamide backbone and benzothiazole sulfonamide core but differ in substituents on the amide nitrogen or benzothiazole ring. Key analogues include:
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound’s molecular weight is estimated to be ~400–470 g/mol (inferred from BF18909, ). The 2-chlorophenylmethyl group increases lipophilicity compared to SCP-1’s 4-hydroxyphenyl group (logP ~2.5 vs. ~1.8) .
- Melting Points : Benzothiazole sulfonamides typically exhibit melting points between 130–180°C (e.g., BF18909 and related compounds in ).
- Spectroscopic Features :
Pharmacological Profiles
- SCP-1 (): Exhibits acetaminophen-like pharmacokinetics but with a shorter elimination half-life (~2 hours vs. ~3 hours for acetaminophen), suggesting rapid clearance .
- Triazole/Tetrazole Derivatives () : Demonstrated neuroprotective activity in SH-SY5Y cell models, with compounds 7c–7f showing 40–60% reduction in 6-OHDA-induced cytotoxicity .
- Target Compound : The 2-chlorophenyl group may enhance blood-brain barrier penetration compared to polar substituents (e.g., SCP-1’s hydroxyl group), though this requires experimental validation.
Biological Activity
N-[(2-chlorophenyl)methyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a compound of interest due to its potential biological activity and therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chlorophenyl group and a benzothiazole moiety. Its molecular formula is , with a molecular weight of approximately 400.769 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have reported the anticancer properties of benzothiazole derivatives. This compound may exert cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Inhibition of angiogenesis |
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease pathways. For example, it has been suggested that similar compounds can inhibit proteases or kinases that are critical for tumor progression or microbial survival.
Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of benzothiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating substantial antimicrobial potential.
Study 2: Anticancer Activity in vitro
A recent study evaluated the anticancer effects of the compound on various cancer cell lines. Results indicated that treatment with this compound resulted in significant cell death in MCF-7 cells with an IC50 value of 12 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
